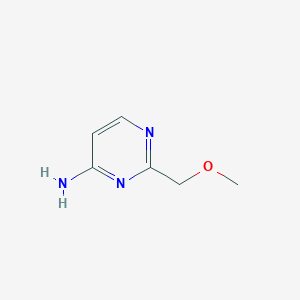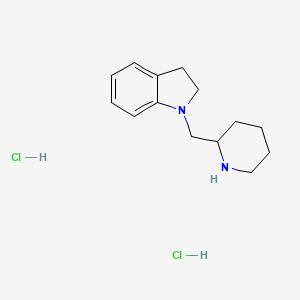
1-(2-Piperidinylmethyl)indoline dihydrochloride
Übersicht
Beschreibung
“1-(2-Piperidinylmethyl)indoline dihydrochloride” is a chemical compound with the molecular formula C14H22Cl2N2. Its average mass is 289.244 Da and its monoisotopic mass is 288.115997 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “1-(2-Piperidinylmethyl)indoline dihydrochloride” is defined by its molecular formula, C14H22Cl2N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Piperidinylmethyl)indoline dihydrochloride” are defined by its molecular formula, C14H22Cl2N2, and its molecular weight, 289.2 g/mol.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Indolines, including compounds like “1-(2-Piperidinylmethyl)indoline dihydrochloride”, are often utilized in pharmaceutical research due to their potential therapeutic properties. They can be synthesized through various chemical reactions, such as intramolecular Diels-Alder reactions, and are studied for their efficacy in treating different medical conditions .
Neuroprotective Agents
Indoline derivatives have been explored as multifunctional neuroprotective agents, particularly in the context of ischemic stroke. Research indicates that these compounds can exhibit significant protective effects against oxidative stress-induced cell death, which is a key factor in stroke damage .
Antioxidant Properties
The antioxidant capacity of indoline derivatives is another area of interest. By protecting cells from oxidative damage, these compounds could potentially be used to mitigate various oxidative stress-related diseases .
Analytical Chemistry
Compounds like “1-(2-Piperidinylmethyl)indoline dihydrochloride” may also find applications in analytical chemistry, where they could be used as reagents or standards in chromatographic analyses and mass spectrometry .
Biopharma Production
In biopharmaceutical production, indoline derivatives could play a role as intermediates or catalysts in the synthesis of more complex bioactive molecules .
Controlled Environment and Cleanroom Solutions
The stability and reactivity of indoline compounds make them suitable for use in controlled environments and cleanrooms, where they can be part of the solutions for maintaining contamination-free conditions .
Advanced Battery Science
Indolines may contribute to the field of advanced battery science by serving as components in electrolyte solutions or as part of the organic materials used in battery construction .
Safety Applications
Lastly, the chemical properties of indolines might be leveraged in safety applications, such as developing new materials for protective equipment or sensors for hazardous substances .
Development and Application of Indolines in Pharmaceuticals Design, synthesis and biological evaluation of indoline derivatives as multifunctional neuroprotective agents VWR - 1-(2-Piperidinylmethyl)indoline dihydrochloride
Safety and Hazards
Based on the safety data sheet of a similar compound, Indoline, it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
1-(piperidin-2-ylmethyl)-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-7-14-12(5-1)8-10-16(14)11-13-6-3-4-9-15-13;;/h1-2,5,7,13,15H,3-4,6,8-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRWYWQACVWVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




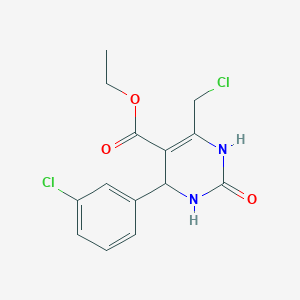
![10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol](/img/structure/B1392292.png)
![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

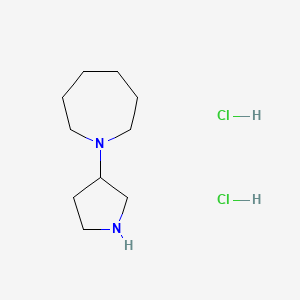
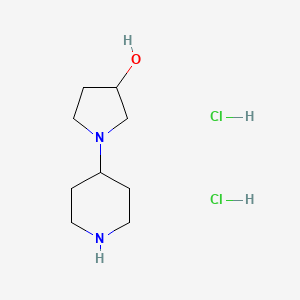



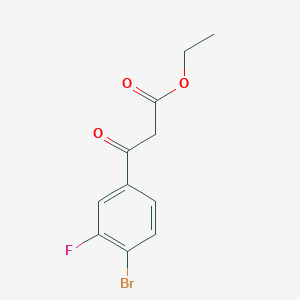
![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)
![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)
